tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate
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Overview
Description
rel-tert-Butyl ((1R,2R)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl ((1R,2R)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with a chlorobenzyl compound under specific conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyl group of the cyclohexyl derivative attacks the electrophilic carbon of the chlorobenzyl compound. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rel-tert-Butyl ((1R,2R)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the production of other chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of rel-tert-Butyl ((1R,2R)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1R,2R)-2-((3-bromobenzyl)oxy)cyclohexyl)carbamate: Similar structure with a bromine atom instead of chlorine.
tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate: Similar structure with a fluorine atom instead of chlorine.
tert-Butyl ((1R,2R)-2-((3-methylbenzyl)oxy)cyclohexyl)carbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
rel-tert-Butyl ((1R,2R)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate is unique due to the presence of the chlorobenzyl group, which may impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H26ClNO3 |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21) |
InChI Key |
PNMQHMCDGRXMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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